1-(3-chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole
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Overview
Description
1-(3-Chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chlorophenyl group at position 1 and two methoxyphenyl groups at positions 3 and 5. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with 3-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization using an acid catalyst to yield the desired pyrazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: Another compound with a chlorophenyl group, but with a piperazine ring instead of a pyrazole ring.
1-(3-Trifluoromethylphenyl)piperazine: Similar structure with a trifluoromethyl group instead of a chlorophenyl group.
3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: A related compound with a different core structure but similar substituents. The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and methoxyphenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19ClN2O2 |
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Molecular Weight |
390.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3,5-bis(3-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C23H19ClN2O2/c1-27-20-10-3-6-16(12-20)22-15-23(17-7-4-11-21(13-17)28-2)26(25-22)19-9-5-8-18(24)14-19/h3-15H,1-2H3 |
InChI Key |
LFFBVNDNCARCMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NN2C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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